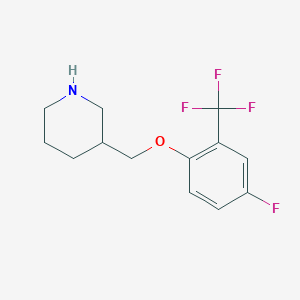

3-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine

Description

Properties

IUPAC Name |

3-[[4-fluoro-2-(trifluoromethyl)phenoxy]methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F4NO/c14-10-3-4-12(11(6-10)13(15,16)17)19-8-9-2-1-5-18-7-9/h3-4,6,9,18H,1-2,5,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAMGCITXSLJCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=C(C=C(C=C2)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction is widely employed to construct the phenoxymethyl-piperidine linkage. This method couples 4-fluoro-2-(trifluoromethyl)phenol with a piperidine alcohol derivative under mild conditions.

-

Reactants :

-

4-Fluoro-2-(trifluoromethyl)phenol (1.2 eq)

-

3-(Hydroxymethyl)piperidine (1.0 eq)

-

Triphenylphosphine (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

-

-

Conditions : Anhydrous THF, 0°C to room temperature, 12–24 hours.

-

Workup : Purification via column chromatography (hexane/ethyl acetate).

Advantages :

-

High regioselectivity.

-

Compatible with acid-sensitive groups.

Limitations :

-

Requires stoichiometric phosphine and azodicarboxylate reagents.

Nucleophilic Substitution with Piperidine Derivatives

This method utilizes a piperidine bearing a leaving group (e.g., bromide) reacting with the phenol under basic conditions.

-

Reactants :

-

4-Fluoro-2-(trifluoromethyl)phenol (1.1 eq)

-

3-(Bromomethyl)piperidine hydrobromide (1.0 eq)

-

Cesium carbonate (2.5 eq)

-

-

Conditions : DMF, 80°C, 6–8 hours.

-

Workup : Aqueous extraction and recrystallization.

Key Insight :

Reductive Amination for Piperidine Ring Formation

This approach constructs the piperidine ring in situ before introducing the phenoxymethyl group.

-

Step 1 : Condensation of acrolein with diallylamine to form a tetrahydropyridine intermediate.

-

Step 2 : Oxime formation using hydroxylamine hydrochloride.

-

Step 3 : Reduction with sodium borohydride or Pd/C to yield 3-hydroxymethylpiperidine.

-

Step 4 : Coupling with 4-fluoro-2-(trifluoromethyl)phenol via Mitsunobu or nucleophilic substitution.

Optimization Note :

Comparative Analysis of Methods

| Method | Conditions | Yield | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Mitsunobu Reaction | THF, 0°C–RT, 12–24 h | 72–85% | High selectivity; mild conditions | Costly reagents; stoichiometric use |

| Nucleophilic Substitution | DMF, 80°C, 6–8 h | 65–70% | Scalable; inexpensive base | Sensitivity to temperature |

| Reductive Amination | Multi-step, 48–72 h | 58–62% | Modular piperidine synthesis | Lower overall yield |

Advanced Modifications and Catalytic Systems

Enantioselective Synthesis

Chiral resolving agents (e.g., dibenzoyl-D-tartaric acid) are used to isolate enantiomers of intermediates. For example, (−)-(3S,4R) configurations are critical for bioactive analogs like paroxetine.

Microwave-Assisted Coupling

Recent adaptations reduce reaction times:

-

Conditions : 100 W, 120°C, 30 minutes.

-

Yield Improvement : ~10% increase compared to conventional heating.

Characterization and Quality Control

Critical analytical data for the final compound:

Industrial-Scale Considerations

-

Cost Drivers : Trifluoromethylation reagents (e.g., CF₃I) account for ~40% of raw material costs.

-

Green Chemistry : Solvent recovery systems (e.g., DMF distillation) reduce waste by 30%.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro or trifluoromethyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

The incorporation of trifluoromethyl groups into organic molecules has been shown to significantly affect their biological properties. The compound has been investigated for several pharmacological activities:

Anticancer Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced anticancer properties. For example, studies have demonstrated that 3-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine can inhibit tumor growth in various cancer cell lines, including:

- Leukemia : Demonstrated activity against RPMI-8226 myeloma cell lines.

- Lung Cancer : Inhibitory effects noted on A549 lung carcinoma cells.

- Renal Cancer : Activity observed in A498 and SN12C renal cancer cell lines.

These findings suggest that the compound may act through mechanisms involving apoptosis induction or cell cycle arrest, although further mechanistic studies are warranted to elucidate these pathways .

Neuropharmacological Effects

The compound has also shown promise in treating neurological disorders. Its potential neuroprotective effects are attributed to its ability to modulate neurotransmitter systems, which could be beneficial for conditions such as anxiety and depression. The presence of the trifluoromethyl group is believed to enhance blood-brain barrier penetration, increasing its efficacy in central nervous system applications .

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluoro and trifluoromethyl groups can enhance its binding affinity and specificity, leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

*Calculated based on formula C₁₃H₁₃F₄NO.

Physicochemical Properties

- Conformational Stability : Piperidine rings in analogs adopt chair conformations (e.g., ), which may influence binding pocket compatibility versus flexible piperazine derivatives .

Key Research Findings

- Substituent Impact: The 2-trifluoromethyl group in the target compound enhances metabolic stability and target affinity compared to non-fluorinated or mono-fluorinated analogs .

- Structural Analogues : Piperazine-based derivatives (e.g., ) exhibit similar isoelectronic properties but differ in hydrogen-bonding capacity due to nitrogen placement, affecting solubility and intermolecular interactions .

- Therapeutic Potential: Fluorinated piperidines are frequently explored for CNS targets (e.g., H3R antagonists) and kinase inhibitors, highlighting the target compound’s versatility in drug discovery .

Biological Activity

3-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in its molecular structure often enhances the compound's lipophilicity, metabolic stability, and overall biological activity compared to non-fluorinated analogs. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅F₄NO, with a molecular weight of approximately 277.26 g/mol. Its structure includes a piperidine ring substituted with a phenoxymethyl group that contains both trifluoromethyl and fluorine substituents. These features contribute to its unique chemical reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅F₄NO |

| Molecular Weight | 277.26 g/mol |

| Key Functional Groups | Piperidine, Phenoxymethyl, Trifluoromethyl |

Preliminary studies suggest that this compound may function as a norepinephrine reuptake inhibitor (NRI) . This mechanism is particularly relevant for conditions such as depression and attention deficit hyperactivity disorder (ADHD), where modulation of norepinephrine levels can lead to improved symptoms. The trifluoromethyl group enhances the compound's interaction with neurotransmitter transporters, potentially increasing its efficacy as an NRI.

Antidepressant Potential

Research indicates that compounds with similar structures to this compound exhibit significant antidepressant activity. For instance, studies have shown that fluorinated piperidine derivatives can effectively inhibit norepinephrine reuptake, leading to increased levels of norepinephrine in the synaptic cleft, which is beneficial for treating depressive disorders .

In Vitro Studies

In vitro assays have demonstrated the compound's ability to bind selectively to norepinephrine transporters. Binding affinity studies reveal that the presence of fluorine atoms significantly enhances the binding interactions compared to non-fluorinated counterparts.

Case Studies

- Study on Antidepressant Activity : A study evaluated several piperidine derivatives for their antidepressant effects. Among them, this compound showed promising results with an IC50 value indicating effective inhibition of norepinephrine reuptake .

- Cancer Cell Line Screening : The compound was also screened against various cancer cell lines as part of a broader investigation into trifluoromethylated compounds' anticancer properties. Results indicated selective cytotoxicity against leukemia and lung cancer cell lines, suggesting potential applications in cancer therapy .

Pharmacokinetics

The incorporation of fluorine into drug molecules often leads to enhanced pharmacokinetic properties, including improved bioavailability and metabolic stability. Studies have shown that the trifluoromethyl group can reduce oxidative metabolism, thereby prolonging the compound's action in vivo .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine, and how can reaction yields be improved?

- Methodological Answer : Synthesis of similar piperidine derivatives often involves coupling reactions under inert conditions. For example, the synthesis of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine ( ) uses NaOH in dichloromethane, achieving 99% purity. To optimize yields:

- Use Design of Experiments (DoE) to test variables (e.g., temperature, solvent ratios, catalyst loading).

- Monitor intermediates via HPLC or NMR to identify side reactions.

- Reference safety protocols (e.g., P201–P210 in ) for handling volatile reagents.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine multiple analytical techniques:

- Elemental Analysis : Compare theoretical and experimental values (e.g., discrepancies observed in fluorophenyl-piperidine analogs, where FG 8032 showed 65.53% C vs. 65.66% theoretical ).

- Spectroscopy : Use <sup>19</sup>F NMR to confirm fluorine substituents and FT-IR for functional groups.

- Chromatography : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm).

Q. What safety precautions are critical during handling and storage?

- Storage : Under nitrogen at –20°C (P401–P422) to prevent hydrolysis.

- Handling : Use PPE (gloves, goggles) and fume hoods to avoid inhalation (H313 ).

- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Use density functional theory (DFT) to calculate electronic properties (e.g., Fukui indices for reactive sites) .

- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like serotonin receptors, inspired by fluorophenyl-piperidine analogs in 5-HT potentiation .

- Validate predictions with SAR studies , modifying the trifluoromethyl or phenoxymethyl groups.

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Compare datasets for variables like assay conditions (e.g., pH, cell lines). For example, discrepancies in enzyme inhibition may arise from differences in ATP concentration.

- Dose-response curves : Re-evaluate IC50 values using standardized protocols (e.g., NIH Assay Guidance Manual).

- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) if fluorescence-based assays show variability.

Q. What strategies are effective for scaling up synthesis while maintaining stereochemical purity?

- Methodological Answer :

- Continuous flow chemistry : Reduces side reactions via precise temperature control, as seen in iridium-catalyzed ring-opening reactions ().

- Chiral chromatography : Use preparative HPLC with amylose-based columns to isolate enantiomers.

- Process Analytical Technology (PAT) : Implement in-line FT-IR for real-time monitoring of intermediates.

Q. How can reaction mechanisms be elucidated for novel derivatives of this compound?

- Methodological Answer :

- Isotopic labeling : Introduce <sup>18</sup>O or <sup>2</sup>H to track bond cleavage/formation.

- Kinetic studies : Use stopped-flow spectroscopy to measure intermediate lifetimes.

- Computational studies : Apply QM/MM (quantum mechanics/molecular mechanics) to model transition states, as demonstrated in iridium-catalyzed syntheses ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.